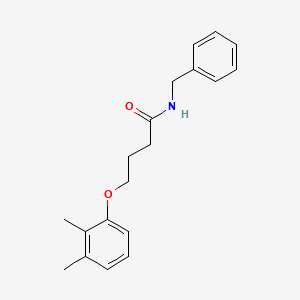
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide
描述
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, also known as CCT129202, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound is a member of the piperidinecarboxamide family and has been shown to have promising results in preclinical studies.
作用机制
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes, including protein folding, cell signaling, and DNA repair. Inhibition of HSP90 leads to the destabilization of various oncogenic proteins, which are important for the growth and survival of cancer cells.
Biochemical and Physiological Effects
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of HSP90, the compound has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells. This increase in ROS levels leads to oxidative stress, which can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide in lab experiments is that it has been shown to have potent anti-cancer activity in vitro. However, one limitation of using this compound is that it has poor solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the study of 1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide. One potential avenue of research is to investigate the use of this compound in combination with other anti-cancer agents. Another potential area of study is to further elucidate the mechanism of action of 1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide, particularly with regard to its effects on ROS levels in cancer cells. Additionally, further preclinical studies are needed to determine the efficacy and safety of this compound in vivo.
科学研究应用
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-10-19-20-16(24-10)18-14(22)11-6-8-21(9-7-11)15(23)12-4-2-3-5-13(12)17/h2-5,11H,6-9H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJONGZBBNYQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-{3-[(2-methoxyphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4768197.png)
![2-{4-(3-ethoxy-4-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4768212.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B4768233.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4768241.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-nitrophenyl)acetamide](/img/structure/B4768267.png)
![1-[5-(3-chlorophenoxy)pentyl]pyrrolidine](/img/structure/B4768278.png)
![3-[(4-bromophenoxy)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4768281.png)

![N-[4-(4-morpholinylmethyl)phenyl]-N'-(2-nitrophenyl)urea](/img/structure/B4768286.png)
![1-[(3-chlorophenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4768293.png)
![6-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4768300.png)
